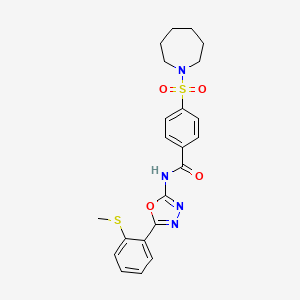![molecular formula C14H11FN4O3 B2478194 3-[1-(4-Fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]propanoic acid CAS No. 1105196-67-5](/img/structure/B2478194.png)
3-[1-(4-Fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their potential biological activities . They are heterocyclic compounds, which means they contain a ring structure made up of different types of atoms .
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions. For example, the synthesis of pyrazolo[3,4-d]pyrimidines can be achieved through a one-pot three-component reaction under microwave irradiation .Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core. This core can be functionalized with different substituents, leading to a wide variety of compounds with different properties .Chemical Reactions Analysis
The chemical reactions involving these compounds can vary widely depending on the specific substituents present on the pyrazolo[3,4-d]pyrimidine core. Some compounds in this class have been found to exhibit good inhibitory effect with IC50 values ranging from 0.057 ± 0.003–3.646 ± 0.203 μM .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be influenced by the specific substituents present on the pyrazolo[3,4-d]pyrimidine core. For example, the presence of a fluorine atom can increase the stability of the compound .Wissenschaftliche Forschungsanwendungen
Anticancer and Radioprotective Activities : Pyrazolo[3,4-d]pyrimidine derivatives, including those similar in structure to the queried compound, have shown potential in anticancer and radioprotective activities. These compounds, after synthesis, demonstrated notable in vitro anticancer activity against Ehrlich ascites carcinoma cells, with some showing significant in vivo radioprotective activity (Ghorab et al., 2009).
Potential in Psoriasis Treatment : A compound structurally related to the queried molecule exhibited significant effects in a psoriatic animal model, suggesting its potential as a drug candidate for psoriasis treatment (Li et al., 2016).
Antitumor Activity : Novel pyrimidinyl pyrazole derivatives, closely related to the compound , were synthesized and evaluated for their cytotoxic activity against several tumor cell lines. Some derivatives showed potent antitumor activity, especially against human carcinoma, without undesirable effects in mice (Naito et al., 2005).
Antioxidant Activity : Certain derivatives incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety, similar to the compound of interest, have been synthesized and evaluated for their antioxidant properties. Some of these compounds showed antioxidant activity comparable to ascorbic acid (El‐Mekabaty, 2015).
Inhibition of Phosphodiesterase 1 : 3-Aminopyrazolo[3,4-d]pyrimidinones, a group including similar structures to the queried compound, have been identified as potent inhibitors of phosphodiesterase 1 (PDE1). These inhibitors have potential therapeutic applications in cognitive deficits associated with various neurodegenerative and neuropsychiatric diseases (Li et al., 2016).
Antimicrobial Activity : Pyrazolo[3,4-d]pyrimidine derivatives have shown significant antimicrobial activity. This includes activity against various bacteria and fungi, highlighting their potential as antimicrobial agents (Khobragade et al., 2010).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4O3/c15-9-1-3-10(4-2-9)19-13-11(7-17-19)14(22)18(8-16-13)6-5-12(20)21/h1-4,7-8H,5-6H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTBTCMONLNRKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CCC(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-8-[(2-oxo-2-phenylethyl)sulfanyl]-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2478113.png)
![2-(Tert-butyl) 8-ethyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B2478115.png)

![N-[(5-bromopyrazin-2-yl)methyl]octanamide](/img/structure/B2478117.png)
![(E)-2,6-dimethoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2478118.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/no-structure.png)


![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1H-pyrazol-4-yl)methanone](/img/structure/B2478124.png)

![N-(isoxazol-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2478129.png)

![(5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methyl 4-fluorophenyl sulfide](/img/structure/B2478134.png)